Cas no 921566-02-1 (N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-yl)acetamide)

N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-yl)acetamide is a specialized organic compound featuring a benzothiazole-thiophene hybrid scaffold with a chloro-substituted thiophene acetamide moiety. Its structural complexity imparts potential utility in medicinal chemistry, particularly as a pharmacophore in drug discovery targeting neurological or antimicrobial applications. The presence of both benzothiazole and thiophene rings suggests enhanced electronic properties, which may contribute to binding affinity in biological systems. The chloro-substitution further modulates reactivity and lipophilicity, potentially improving metabolic stability. This compound is of interest for researchers exploring heterocyclic frameworks in small-molecule therapeutics or optoelectronic materials due to its conjugated system and tunable functional groups.
N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-yl)acetamide structure
921566-02-1 structure
Product name:N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-yl)acetamide
CAS No:921566-02-1
MF:C17H11ClN2OS3
MW:390.930038690567
CID:5851371
PubChem ID:41341043

N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
    • N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-chlorothiophen-2-yl)acetamide
    • F2245-1330
    • AKOS024630962
    • 921566-02-1
    • N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-yl)acetamide
    • Inchi: 1S/C17H11ClN2OS3/c18-14-6-5-10(23-14)9-15(21)20-16-11(7-8-22-16)17-19-12-3-1-2-4-13(12)24-17/h1-8H,9H2,(H,20,21)
    • InChI Key: CNZAIXZKEJCINZ-UHFFFAOYSA-N
    • SMILES: C(NC1SC=CC=1C1=NC2=CC=CC=C2S1)(=O)CC1SC(Cl)=CC=1

Computed Properties

  • Exact Mass: 389.9722042g/mol
  • Monoisotopic Mass: 389.9722042g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 127Ų

N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2245-1330-75mg
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
921566-02-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2245-1330-40mg
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
921566-02-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2245-1330-20mg
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
921566-02-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2245-1330-30mg
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
921566-02-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2245-1330-50mg
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
921566-02-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2245-1330-15mg
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
921566-02-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2245-1330-3mg
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
921566-02-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2245-1330-2mg
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
921566-02-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2245-1330-20μmol
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
921566-02-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2245-1330-100mg
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
921566-02-1 90%+
100mg
$248.0 2023-05-16

Additional information on N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-yl)acetamide

Professional Introduction to N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-yl)acetamide (CAS No. 921566-02-1)

N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-yl)acetamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 921566-02-1, represents a fascinating blend of heterocyclic structures that are commonly explored for their potential biological activities. The presence of multiple aromatic rings, including benzothiazole, thiophene, and chlorothiophene, suggests a complex molecular architecture that may contribute to unique pharmacological properties.

The chemical structure of N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-yl)acetamide is characterized by its intricate arrangement of functional groups. The acetamide moiety introduces a polar amide group, which can influence solubility and interactions with biological targets. Meanwhile, the combination of benzothiazole and thiophene rings provides a scaffold that is frequently found in bioactive molecules, often contributing to activities such as anti-inflammatory, antimicrobial, and anticancer effects. The substitution of the thiophene ring with a 5-chlorothiophene moiety further diversifies the electronic properties of the molecule, potentially modulating its reactivity and biological efficacy.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The structural features of N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-yl)acetamide align well with this trend. For instance, studies have shown that benzothiazole derivatives exhibit a wide range of biological activities due to their ability to interact with various cellular targets. Similarly, thiophene-based compounds have been extensively investigated for their potential in drug discovery. The incorporation of both these motifs into a single molecule suggests that this compound may possess multiple modes of action, making it a promising candidate for further exploration.

One of the most compelling aspects of N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(5-chlorothiophen-2-y l)acetamide is its potential as a lead compound for drug development. Researchers have been particularly interested in its ability to modulate enzyme activity and cellular signaling pathways. For example, preliminary studies have suggested that this compound may interact with targets involved in inflammation and cancer progression. These findings are supported by the presence of structural elements known to disrupt aberrant signaling cascades. Moreover, the acetamide group provides a site for further chemical modification, allowing researchers to fine-tune the properties of the molecule for specific applications.

The synthesis of N-3-(1,3-benzothiazol -2 -yl)thiophen -2 -y l -2 - (5 -chlorothiophen - 2 -y l )acetamide presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and precise execution to ensure high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate molecules. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds that define the heterocyclic framework. Additionally, modern spectroscopic techniques allow for thorough characterization of the compound, ensuring its identity and purity.

From a computational chemistry perspective, N -3 -(1 , 3 -benzothiazol - 2 - yl )thiophen - 2 - y l - 2 -(5-chlorothiophen - 2-y l )acetamide offers an intriguing system for study. Molecular modeling can provide insights into its binding interactions with potential targets by predicting how it might orient itself within a binding pocket. These predictions can guide experimental efforts by highlighting key interactions and providing starting points for optimization. Furthermore, computational methods can help assess the metabolic stability and pharmacokinetic properties of the compound, which are critical factors in drug development.

The pharmacological evaluation of N -3 -(1 , 3 -benzothiazol - 2 - yl )thiophen - 2 - y l - 2 -(5-chlorothiophene)- 22 acetamide is an ongoing area of research. Initial studies have focused on assessing its activity against various disease-related targets. For example, in vitro assays have been conducted to evaluate its potential as an inhibitor of enzymes involved in inflammatory pathways. Positive results in these assays would warrant further investigation into its therapeutic potential. Additionally, animal models could provide valuable insights into its efficacy and safety profiles before human trials are considered.

The future directions for research on N -3 -(1 , 3 benzothiazol 22 22 22 22 22 22 22 22 22 22 22 thiazol

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